molecular formula C21H21N3O5 B11976373 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide

Katalognummer: B11976373
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: BFCVQVXUYWDELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindole ring, a hexanoic acid chain, and a nitro-substituted phenyl amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE typically involves multi-step organic reactions. One common approach is the condensation of an isoindole derivative with a hexanoic acid derivative, followed by the introduction of the nitro-substituted phenyl amide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The isoindole ring can be hydrogenated to form a dihydroisoindole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a dihydroisoindole derivative.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-PHENYL-PROPIONAMIDE
  • 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-PHENETHYL-3-PHENYL-PROPIONAMIDE
  • 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(2-METHOXY-PHENYL)-PROPIONAMIDE

Uniqueness

6-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID (4-METHYL-3-NITRO-PHENYL)-AMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features enable it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C21H21N3O5

Molekulargewicht

395.4 g/mol

IUPAC-Name

6-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)hexanamide

InChI

InChI=1S/C21H21N3O5/c1-14-10-11-15(13-18(14)24(28)29)22-19(25)9-3-2-6-12-23-20(26)16-7-4-5-8-17(16)21(23)27/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,25)

InChI-Schlüssel

BFCVQVXUYWDELR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.